Diosgenin

Vue d'ensemble

Description

Il s'agit d'un précurseur important pour la synthèse de plusieurs hormones stéroïdes, notamment la cortisone, la pregnénolone et la progestérone . La diosgénine a été largement étudiée pour ses diverses propriétés pharmacologiques, notamment ses activités anti-inflammatoires, anticancéreuses et antioxydantes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La diosgénine est généralement obtenue par hydrolyse des saponines présentes dans les espèces de Dioscorea. Le processus d'hydrolyse peut être effectué à l'aide d'acides forts, de bases ou d'enzymes . Les méthodes traditionnelles impliquent l'hydrolyse acide, qui produit de la diosgénine ainsi que des quantités importantes d'eaux usées acides .

Méthodes de production industrielle

Dans les milieux industriels, la diosgénine est souvent extraite en utilisant des techniques de transformation microbienne, qui sont plus respectueuses de l'environnement que les méthodes traditionnelles . Ces techniques impliquent l'utilisation de souches spécifiques de micro-organismes pour convertir les saponines en diosgénine. L'optimisation des conditions de fermentation, telles que l'utilisation de nutriments spécifiques et la mutagenèse des souches microbiennes, peut améliorer considérablement le rendement en diosgénine .

Analyse Des Réactions Chimiques

Types de réactions

La diosgénine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants

Réduction: Les réactions de réduction peuvent être effectuées en utilisant du dihydrogène en présence d'un catalyseur.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent la diosgénone et d'autres dérivés stéroïdiens, qui sont utilisés comme intermédiaires dans la synthèse de diverses hormones stéroïdes .

Applications de la recherche scientifique

La diosgénine a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

La diosgénine exerce ses effets par le biais de diverses cibles moléculaires et voies. Il a été démontré qu'elle inhibait la prolifération des cellules tumorales, favorisait l'apoptose et induisait l'autophagie . La diosgénine module également les réponses immunitaires et améliore la santé du microbiome intestinal . Le composé interagit avec plusieurs voies de signalisation, notamment les voies PI3K/Akt et MAPK, qui sont impliquées dans la survie et la prolifération cellulaires .

Applications De Recherche Scientifique

Pharmacological Properties

Diosgenin exhibits a wide range of biological activities, making it a valuable compound in pharmacology. Some of its notable properties include:

- Anti-inflammatory Effects : this compound has been shown to inhibit inflammatory pathways, making it beneficial in treating conditions like arthritis and other inflammatory diseases .

- Anticancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast, prostate, and liver cancers. It achieves this by modulating multiple signaling pathways such as the ERK, JNK, and PI3K/Akt pathways .

- Antidiabetic Effects : this compound has demonstrated hypoglycemic effects by improving insulin sensitivity and reducing blood glucose levels in diabetic models .

- Cardiovascular Protection : The compound has shown promise in protecting against cardiovascular diseases through its antioxidant properties and ability to reduce cholesterol levels .

Case Studies

Several studies illustrate the effectiveness of this compound in various therapeutic contexts:

- Cancer Treatment :

- Diabetes Management :

-

Cognitive Enhancement :

- A randomized controlled trial assessed the impact of this compound-rich yam extract on cognitive function in healthy adults. Results indicated improved synaptic fluency and cognitive performance after 12 weeks of supplementation, suggesting potential benefits for neurodegenerative conditions like Alzheimer's disease .

Comprehensive Data Table

The following table summarizes the applications of this compound across various health conditions:

Mécanisme D'action

Diosgenin exerts its effects through various molecular targets and pathways. It has been shown to inhibit tumor cell proliferation, promote apoptosis, and induce autophagy . This compound also modulates immune responses and improves gut microbiome health . The compound interacts with multiple signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation .

Comparaison Avec Des Composés Similaires

La diosgénine est souvent comparée à d'autres saponines stéroïdiennes, telles que la dioscine et la protodioscine . Bien que tous ces composés partagent une structure stéroïdienne similaire, la diosgénine est unique en raison de sa large disponibilité et de son utilisation intensive comme précurseur pour la synthèse d'hormones stéroïdes . D'autres composés similaires comprennent :

Dioscine: Une forme glycosidique de la diosgénine, qui présente également diverses activités pharmacologiques.

Protodioscine: Une autre saponine stéroïdienne avec des propriétés bioactives similaires.

Les caractéristiques structurales uniques de la diosgénine et sa capacité à servir de précurseur pour une large gamme de médicaments stéroïdiens en font un composé précieux à la fois dans la recherche et les applications industrielles .

Activité Biologique

Diosgenin, a steroidal sapogenin found in various plants such as Smilax china and Trigonella foenum-graecum, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological potential of this compound, highlighting its effects on cancer, diabetes, cardiovascular diseases, and other health conditions.

Overview of this compound

This compound is a natural compound that serves as a precursor for the synthesis of steroid hormones. Its structure allows it to interact with various biological pathways, leading to a wide range of therapeutic effects. Research has demonstrated this compound's role in modulating cellular processes, including apoptosis, inflammation, and metabolic regulation.

1. Anti-Cancer Properties

This compound exhibits potent anti-cancer effects across multiple cancer types. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms:

- Mechanisms of Action :

- Cell Cycle Arrest : this compound induces G2/M phase cell cycle arrest in hepatocellular carcinoma cells by upregulating p21 and p27 proteins .

- Apoptosis Induction : It promotes apoptosis in prostate cancer cells via modulation of G protein-coupled estrogen receptors (GPER) and glycolytic metabolism .

- Reactive Oxygen Species (ROS) Production : In chronic myeloid leukemia cells, this compound metabolites induce ROS production, leading to autophagy and inhibition of the mTOR signaling pathway .

2. Anti-Inflammatory Effects

This compound has been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-κB. This action is beneficial in conditions like arthritis and asthma:

- Inhibition of Cytokines : this compound reduces levels of TNF-α and IL-6 in various models .

- NF-κB Pathway Suppression : It inhibits the TLR/NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

3. Metabolic Regulation

This compound demonstrates hypoglycemic effects, making it a potential agent for managing diabetes:

- Blood Glucose Reduction : In diabetic animal models, this compound significantly lowers blood glucose levels while enhancing antioxidant enzyme activity .

- Lipid Metabolism : It has hypolipidemic effects that contribute to cardiovascular health by reducing cholesterol levels .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on HepG2 Cells : this compound was shown to inhibit cell proliferation and induce apoptosis through the activation of specific signaling pathways .

- Neuroprotective Effects : In rodent models, this compound reduced neuronal death rates and pro-inflammatory cytokine levels, suggesting benefits for neurodegenerative diseases .

Propriétés

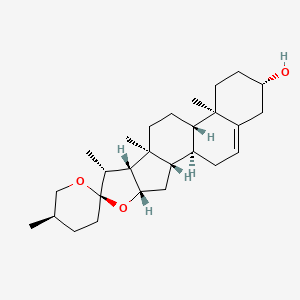

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLVFSAGQJTQCK-VKROHFNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895074 | |

| Record name | Diosgenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-04-9 | |

| Record name | Diosgenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diosgenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diosgenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (20R,25R)-spirost-5-en-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOSGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K49P2K8WLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.